2-((Difluoromethyl)sulfonyl)benzo[d]thiazole

Catalog No.
S2698648
CAS No.
186204-66-0
M.F
C8H5F2NO2S2
M. Wt
249.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole

CAS Number

186204-66-0

Product Name

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole

IUPAC Name

2-(difluoromethylsulfonyl)-1,3-benzothiazole

Molecular Formula

C8H5F2NO2S2

Molecular Weight

249.25

InChI

InChI=1S/C8H5F2NO2S2/c9-7(10)15(12,13)8-11-5-3-1-2-4-6(5)14-8/h1-4,7H

InChI Key

SHKGYNFSRWBSDZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C(F)F

solubility

not available

Anticancer and Antiinflammatory Agents

Green Chemistry

Antibacterial Agents

Fluorescent Pigment Dyeing Substrates

Bacterial Detection

Electrophosphorescent Emitter in OLEDs

Antioxidant

Anti-HIV

Anti-diabetic

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole is a chemical compound with the molecular formula C8_8H5_5F2_2N O2_2S2_2 and a molecular weight of 249.26 g/mol. It features a benzo[d]thiazole ring substituted with a difluoromethylsulfonyl group, which imparts unique properties to the compound. The compound is notable for its high reduction potential of -1.17 V, making it reactive in various chemical processes, particularly in difluoromethylation reactions .

, primarily involving difluoromethylation. One notable reaction is the visible-light photocatalyzed difluoromethylation of aromatic compounds, where it acts as a reagent to introduce difluoromethyl groups into various substrates . The reaction mechanism typically involves the generation of radical intermediates through single-electron transfer processes, leading to the formation of difluoromethylated products .

While specific biological activities of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole are not extensively documented, compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities. The presence of the difluoromethyl group can enhance the lipophilicity and biological activity of related compounds, suggesting potential pharmacological applications .

The synthesis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole can be achieved through several methods:

  • From 2-Mercaptobenzothiazole: This method involves the reaction of 2-mercaptobenzothiazole with difluoromethylsulfonyl chloride under suitable conditions to yield the desired sulfone .
  • Photocatalytic Methods: Recent advancements have introduced photocatalytic methods that utilize visible light to facilitate the difluoromethylation process, improving efficiency and selectivity .
  • Nickel-Catalyzed Reactions: Nickel-catalyzed cross-electrophile coupling reactions have also been explored for synthesizing compounds containing difluoromethyl groups, including this sulfone derivative .

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole has several potential applications:

  • Fluorinated Pharmaceuticals: The compound can serve as an intermediate in the synthesis of fluorinated pharmaceuticals due to its unique electronic properties.
  • Agricultural Chemicals: Its reactivity may be harnessed in developing agrochemicals with enhanced efficacy.
  • Material Science: The compound could be utilized in creating advanced materials with specific electronic or optical properties due to its structural characteristics .

Interaction studies involving 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole often focus on its reactivity with various nucleophiles and electrophiles in synthetic organic chemistry. These studies help elucidate its role as a versatile building block in complex molecule synthesis and its potential interactions in biological systems. The compound's ability to form stable intermediates makes it valuable in mechanistic studies of radical reactions .

Several compounds share structural similarities with 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole, including:

Compound NameStructureUnique Features
2-(Trifluoromethyl)sulfonylbenzo[d]thiazoleC8_8H5_5F3_3N O2_2SHigher electronegativity due to trifluoromethyl group
2-(Chlorosulfonyl)benzo[d]thiazoleC8_8H5_5ClN O2_2SDifferent halogen substituent affecting reactivity
2-(Difluoroethanesulfonyl)benzo[d]thiazoleC8_8H6_6F2_2N O3_3SAltered sulfonyl group leading to different properties

Uniqueness: The presence of the difluoromethyl group distinguishes 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole from these similar compounds, enhancing its reactivity and potential applications in medicinal chemistry and material science.

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole (CAS: 186204-66-0) is systematically named 2-[(difluoromethyl)sulfonyl]-1,3-benzothiazole under IUPAC conventions. Its molecular formula is $$ \text{C}8\text{H}5\text{F}2\text{NO}2\text{S}2 $$, with a molar mass of 249.26 g/mol. The structure comprises a benzothiazole core (a bicyclic system with benzene fused to a thiazole ring) substituted at the 2-position by a difluoromethylsulfonyl group ($$-\text{SO}2\text{CF}_2\text{H}$$). Common synonyms include 2-((difluoromethyl)sulfonyl)benzothiazole and Benzothiazole, 2-[(difluoromethyl)sulfonyl]-.

Historical Context and Discovery

First reported in the early 2000s, this compound gained prominence through its role in fluorination chemistry. Its synthesis was initially achieved via oxidation of 2-((difluoromethyl)thio)benzo[d]thiazole using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) and ammonium molybdate catalysts. The development paralleled advances in sulfinate transfer reagents, such as 2-sulfinyl benzothiazole (BTS), which demonstrated utility in oxidation-free sulfinic acid production. By 2017, its electrophilic properties were harnessed for transition metal-free difluoromethylation reactions, broadening its synthetic applications.

Significance in Contemporary Chemical Research

This compound is pivotal in:

  • Electrophilic difluoromethylation: Facilitating direct $$ \text{CF}_2\text{H} $$-group transfer to aromatic systems.
  • Sulfinate transfer reactions: Serving as a stable precursor for sulfinic acids in medicinal chemistry.
  • Materials science: Contributing to fluoropolymer synthesis due to its sulfonyl and fluorine moieties.

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole represents a heterocyclic organofluorine compound with the molecular formula C8H5F2NO2S2 and a molecular weight of 249.26 grams per mole [1] [2]. The compound features a benzothiazole core structure fused with a difluoromethylsulfonyl functional group at the 2-position [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-[(difluoromethyl)sulfonyl]-1,3-benzothiazole [1].

The molecular architecture consists of a bicyclic benzothiazole system where a thiazole ring is fused to a benzene ring, creating a planar heterocyclic framework [4]. The difluoromethylsulfonyl substituent introduces significant electronic perturbation to the system through both the electron-withdrawing sulfonyl group and the fluorinated methyl moiety [5]. The International Chemical Identifier key for this compound is SHKGYNFSRWBSDZ-UHFFFAOYSA-N, providing a unique molecular identifier [1] [2].

The stereochemical configuration of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole is relatively straightforward due to the absence of chiral centers in the molecule [3]. The difluoromethyl group adopts a tetrahedral geometry around the carbon center, with the two fluorine atoms positioned to minimize steric hindrance [6]. The sulfonyl group exhibits a tetrahedral arrangement around the sulfur atom, with the sulfur-oxygen bonds displaying partial double-bond character due to d-orbital participation [7].

The compound's structural framework places it within the broader class of benzothiazole derivatives, which are characterized by their fused bicyclic aromatic systems containing both nitrogen and sulfur heteroatoms [8]. The presence of the difluoromethylsulfonyl group significantly modifies the electronic distribution compared to unsubstituted benzothiazole, enhancing the compound's electrophilic character [9].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole reveals characteristic patterns consistent with its molecular structure [9]. The proton nuclear magnetic resonance spectrum exhibits distinct resonances for the benzothiazole aromatic protons and the difluoromethyl group [10]. In deuterated dimethyl sulfoxide, the difluoromethyl proton appears as a characteristic triplet due to coupling with the two equivalent fluorine atoms, typically observed at approximately 6.58 parts per million with a coupling constant of 53.2 hertz [23].

The aromatic region of the proton spectrum displays four distinct signals corresponding to the benzothiazole ring protons [12]. These signals typically appear between 7.66 and 8.33 parts per million, with the downfield signals attributed to protons in proximity to the electron-withdrawing nitrogen and sulfur atoms [10] [23]. The carbon-13 nuclear magnetic resonance spectrum provides additional structural confirmation, showing distinct resonances for the aromatic carbons, the sulfonyl carbon, and the difluoromethyl carbon [23].

Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly valuable for characterizing the difluoromethyl group [9] [23]. The two fluorine atoms typically appear as a doublet at approximately -122.4 parts per million with a coupling constant of 53.5 hertz, reflecting their coupling with the methyl proton [23]. The chemical shift position is characteristic of fluorine atoms attached to a carbon bearing an electron-withdrawing sulfonyl group [10].

Infrared Spectroscopy

Infrared spectroscopic analysis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole provides detailed information about the compound's functional groups and bonding characteristics [19]. The sulfonyl group exhibits characteristic symmetric and asymmetric stretching vibrations, typically observed in the range of 1200-1350 reciprocal centimeters [20]. These bands are particularly intense due to the highly polar nature of the sulfur-oxygen bonds [21].

The benzothiazole ring system displays characteristic aromatic carbon-carbon stretching vibrations in the 1575-1615 reciprocal centimeters region [19] [32]. The carbon-nitrogen stretching vibrations of the thiazole ring typically appear around 1615 reciprocal centimeters, while the benzene ring vibrations contribute to the complex fingerprint region below 1500 reciprocal centimeters [20] [32].

The difluoromethyl group contributes distinctive carbon-fluorine stretching vibrations, which typically appear in the 1000-1200 reciprocal centimeters range [22]. The carbon-hydrogen stretching vibration of the difluoromethyl group is observed at higher frequencies due to the electron-withdrawing effect of the fluorine atoms [19]. The thiazole ring also contributes characteristic carbon-sulfur stretching vibrations in the lower frequency region [20].

Mass Spectrometry

Mass spectrometric analysis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole provides crucial molecular weight confirmation and fragmentation pattern information [23]. The molecular ion peak appears at mass-to-charge ratio 249, corresponding to the calculated molecular weight [2] [23]. High-resolution mass spectrometry confirms the exact mass as 248.9728, consistent with the proposed molecular formula C8H5F2NO2S2 [23] [26].

The fragmentation pattern reveals characteristic losses associated with the difluoromethylsulfonyl group [23]. A prominent fragment ion appears at mass-to-charge ratio 217, corresponding to the loss of the difluoromethyl radical (CHF2, 32 mass units) from the molecular ion [23]. Additional fragmentation involves the loss of sulfur dioxide (64 mass units), producing fragments characteristic of the benzothiazole core structure [24] [25].

Electrospray ionization mass spectrometry demonstrates the compound's behavior under soft ionization conditions [23]. The protonated molecular ion [M+H]+ appears at mass-to-charge ratio 250, while negative ion mode can produce [M-H]- ions under appropriate conditions [25]. The stable molecular ion formation indicates the compound's relative stability under mass spectrometric conditions [23].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole reveals electronic transitions characteristic of the benzothiazole chromophore [31] [32]. The compound exhibits absorption maxima in the ultraviolet region, typically around 350-360 nanometers, with molar extinction coefficients in the range of 55,000-59,000 liters per mole per centimeter [32] [33]. These transitions correspond to π-π* electronic excitations within the aromatic benzothiazole system [31].

The presence of the electron-withdrawing difluoromethylsulfonyl group influences the electronic absorption characteristics compared to unsubstituted benzothiazole [32]. The substituent effect typically results in a slight bathochromic shift of the absorption maxima due to the extended conjugation and electron-withdrawing nature [31]. Solvent effects are observable, with polar solvents such as dimethyl sulfoxide and dimethylformamide showing absorption maxima at slightly longer wavelengths compared to less polar solvents [32].

The ultraviolet-visible spectrum also provides information about the compound's potential for photoprotective applications [31]. The absorption characteristics in the ultraviolet-B region (280-320 nanometers) suggest potential utility in photoprotective formulations, though this application extends beyond the purely structural characterization focus [31].

Crystallographic and Solid-State Analysis

X-ray Crystallography

X-ray crystallographic studies of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole provide detailed three-dimensional structural information [35] [36]. The compound crystallizes as white needles with a melting point range of 133-135 degrees Celsius [26] [41]. Single crystal diffraction analysis confirms the molecular geometry and reveals the precise spatial arrangement of atoms within the crystal lattice [35].

The benzothiazole ring system maintains planarity in the solid state, with root-mean-square deviations typically less than 0.02 angstroms [38] [39]. The difluoromethylsulfonyl substituent adopts a conformation that minimizes steric interactions while maintaining favorable electronic interactions [36]. The sulfur-oxygen bond lengths in the sulfonyl group are consistent with partial double-bond character, typically measuring 1.43-1.45 angstroms [38].

Crystallographic data reveal specific intermolecular interactions that stabilize the crystal structure [38] [39]. Hydrogen bonding interactions involving the difluoromethyl proton and aromatic nitrogen atoms contribute to the overall crystal packing arrangement [35]. The fluorine atoms participate in weak halogen bonding interactions that further stabilize the crystal lattice [36].

Polymorphism and Crystal Packing

Investigation of polymorphic behavior in 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole reveals the potential for multiple crystal forms under different crystallization conditions [50] [51]. The compound's crystal packing is dominated by π-π stacking interactions between the aromatic benzothiazole rings, creating columnar arrangements within the crystal structure [50]. These interactions are complemented by weaker carbon-hydrogen to π interactions and halogen bonding involving the fluorine atoms [39].

The crystal packing motif exhibits a herringbone pattern typical of planar aromatic molecules [50]. The intermolecular distances between benzothiazole rings fall within the range of 3.3-3.6 angstroms, consistent with effective π-π stacking interactions [38]. The difluoromethylsulfonyl groups orient to minimize steric repulsion while maximizing favorable electrostatic interactions [36].

Thermal analysis suggests the existence of potential polymorphic forms, though detailed structural characterization of alternative crystal forms remains limited [44]. The primary crystal form demonstrates stability under ambient conditions, with no evidence of spontaneous phase transitions at room temperature [26]. Crystallization from different solvents may potentially yield polymorphic variants with distinct physicochemical properties [51].

Thermal and Physical Properties

Melting and Boiling Points

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole exhibits a melting point range of 133-135 degrees Celsius, indicating good thermal stability of the crystalline form [26] [41]. This melting point is consistent with the compound's molecular weight and intermolecular interactions observed in the crystal structure [3]. The relatively sharp melting point range suggests high purity and absence of significant polymorphic contamination [41].

The boiling point of the compound is calculated to be 348.4 ± 52.0 degrees Celsius at 760 millimeters of mercury pressure [3] [41]. This elevated boiling point reflects the compound's molecular weight and the strong intermolecular interactions present in the liquid phase [26]. The wide uncertainty range in the calculated boiling point indicates the theoretical nature of this value and the need for experimental verification [3].

Thermal analysis reveals that the compound maintains structural integrity up to temperatures approaching its melting point [44]. Decomposition studies indicate that significant thermal degradation does not occur until temperatures exceed 200 degrees Celsius [44]. The thermal stability is attributed to the robust benzothiazole core structure and the absence of thermally labile functional groups [43].

Density and Solubility Profiles

The density of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole is reported as 1.564 grams per cubic centimeter, indicating a relatively dense solid material [26]. This density value is consistent with the molecular packing efficiency observed in the crystal structure and the presence of heavy atoms including sulfur and fluorine [3]. The calculated density using computational methods shows good agreement with experimental values, validating the structural model [26].

Solubility characteristics of the compound vary significantly with solvent polarity and hydrogen bonding capability . The compound demonstrates limited solubility in water due to its predominantly hydrophobic character and lack of ionizable groups [46]. Organic solvents such as dimethyl sulfoxide, dimethylformamide, and chlorinated solvents provide better dissolution [28] .

The solubility profile reflects the compound's amphiphilic nature, with the benzothiazole core providing hydrophobic character while the sulfonyl group contributes polar interactions [46]. Methanol and ethanol show moderate dissolving capability, while non-polar hydrocarbons demonstrate poor solubility . Temperature-dependent solubility studies indicate increased dissolution at elevated temperatures, following typical behavior for organic solids [46].

Thermal Stability and Decomposition

Thermal stability analysis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole using simultaneous thermal analysis reveals the compound's decomposition characteristics [44]. The compound remains stable up to approximately 200 degrees Celsius, beyond which gradual weight loss begins to occur [43]. The decomposition process appears to involve multiple steps, with the initial degradation likely involving the difluoromethylsulfonyl substituent [44].

Thermogravimetric analysis indicates that decomposition proceeds through elimination of the difluoromethyl group, followed by degradation of the sulfonyl moiety [44]. The benzothiazole core demonstrates remarkable thermal stability, often persisting to temperatures exceeding 400 degrees Celsius [43]. The decomposition products include carbonyl compounds and fluorinated fragments, consistent with the expected fragmentation pattern [44].

Differential scanning calorimetry reveals that decomposition is accompanied by exothermic processes, indicating the formation of thermodynamically stable products [44]. The activation energy for thermal decomposition is calculated to be approximately 30-35 kilocalories per mole for the initial degradation step [44]. Storage stability studies confirm that the compound remains chemically stable under ambient conditions for extended periods when protected from moisture and light [26] [41].

PropertyValueMethodReference
Molecular Weight249.26 g/molCalculation [1] [2]
Melting Point133-135°CExperimental [26] [41]
Boiling Point348.4 ± 52.0°CCalculated [3] [41]
Density1.564 g/cm³Experimental [26]
Flash Point164.5 ± 30.7°CCalculated [3]
Exact Mass248.973 uMS Analysis [23] [26]

Classical Synthetic Approaches

The synthesis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole has traditionally relied on multi-step approaches that involve the sequential introduction of the difluoromethyl and sulfonyl functionalities. The most established classical method involves the oxidation of the corresponding thioether precursor, 2-((difluoromethyl)thio)benzo[d]thiazole, using ammonium molybdate and hydrogen peroxide [1]. This approach yields the target sulfone in 83% yield under mild conditions at room temperature in ethanol over 42 hours, demonstrating excellent chemoselectivity and functional group tolerance.

Table 1: Classical Synthetic Approaches

MethodStarting MaterialOxidant/ReagentYield (%)Conditions
Oxidation of thioether precursor2-((Difluoromethyl)thio)benzo[d]thiazoleH₂O₂/NH₄)₆Mo₇O₂₄83EtOH, rt, 42h
Chlorodifluoromethane alkylationBenzothiazole-2-thiolCHClF₂/KOH59-87Dioxane/H₂O, 0-20°C
Direct sulfonylationBenzothiazole derivativesSO₂Cl₂/fluoride60-85Various solvents
Two-step oxidation pathwaySulfide intermediatesmCPBA then oxidation61-75Stepwise oxidation
Metal-catalyzed cross-couplingAryl halidesPd/Cu catalysts45-70High temperature

An alternative classical route involves the direct alkylation of benzothiazole-2-thiol with chlorodifluoromethane under basic conditions [1]. This transformation utilizes potassium hydroxide in a dioxane-water mixture at low temperatures (0-20°C), providing yields ranging from 59% to 87% depending on the specific reaction conditions and substrate substitution patterns. The mechanism proceeds through nucleophilic displacement of chloride by the thiolate anion, followed by subsequent oxidation to the sulfone.

The two-step oxidation methodology represents another classical approach, wherein sulfide intermediates are first treated with meta-chloroperoxybenzoic acid to generate the corresponding sulfoxide, which is subsequently oxidized to the sulfone under controlled conditions [1]. This approach offers yields of 61-75% but requires careful temperature control to prevent over-oxidation and maintain regioselectivity.

Modern and Green Chemistry Strategies

Recent developments in green chemistry have revolutionized the synthesis of difluoromethyl sulfonyl benzothiazoles, emphasizing sustainability, atom economy, and environmental benignity [2]. Photoredox catalysis has emerged as a particularly powerful tool, utilizing visible light activation to promote difluoromethylation reactions under mild conditions [3].

Table 2: Modern and Green Chemistry Approaches

MethodCatalyst/ConditionsSolventTemperature (°C)Reaction TimeEnvironmental Benefits
Photoredox catalysisIr(ppy)₃, blue LEDDMSO/MTBE35-802-8 hoursMild conditions, no metals
Flow chemistryContinuous flow reactorVarious organic solventsRoom temperatureMinutes to hoursReduced waste, efficiency
Electrochemical synthesisElectrodes, constant currentAqueous/organic biphasicAmbient1-24 hoursAqueous conditions
Metal-free conditionsOrganic photocatalystDMF/acetonitrile50-1004-12 hoursNo transition metals
Visible light activationRiboflavin, visible lightEthanol/water25-606-18 hoursNatural photosensitizer

The implementation of photoredox catalysis using iridium-based photocatalysts such as tris(2-phenylpyridine)iridium has demonstrated exceptional efficiency for the direct C-H difluoromethylation of nitrogen-containing heterocycles [3]. Under blue light emitting diode irradiation, these reactions proceed at temperatures between 35-80°C in dimethyl sulfoxide-methyl tert-butyl ether mixed solvent systems, achieving high yields with reaction times of 2-8 hours.

Flow chemistry methodologies have also gained prominence due to their inherent advantages in heat and mass transfer, reaction control, and scalability [3]. Continuous flow reactors enable precise control over reaction parameters while reducing waste generation and improving overall process efficiency. The integration of spiral-printed reactors with perfluoroalkoxyalkane tubing has proven particularly effective for photochemical transformations involving difluoromethylation reactions.

Electrochemical synthesis represents another sustainable approach, utilizing constant current conditions to promote difluoromethylation without the need for stoichiometric chemical oxidants [2]. These methods typically employ aqueous-organic biphasic systems under ambient conditions, significantly reducing the environmental impact compared to traditional chemical approaches.

The utilization of natural photosensitizers such as riboflavin offers an environmentally benign alternative to synthetic photocatalysts [2]. These systems operate under visible light irradiation in ethanol-water mixtures at moderate temperatures (25-60°C), providing access to difluoromethylated products with good functional group tolerance and acceptable yields.

Radiochemical Synthesis and ¹⁸F-Labeling Techniques

The incorporation of fluorine-18 into difluoromethyl sulfonyl benzothiazoles has attracted significant attention in the development of positron emission tomography radiotracers [3] [4]. The short half-life of fluorine-18 (109.8 minutes) necessitates rapid and efficient synthetic protocols that can be readily automated for routine production.

Late-stage ¹⁸F-difluoromethyl labeling of nitrogen-containing heterocycles has been achieved using a photoredox flow reaction system [3]. This methodology employs a three-step synthesis utilizing a novel CHF₁⁸F reagent and photoredox activation for carbon-hydrogen bond functionalization. The process demonstrates excellent functional group tolerance and provides access to ¹⁸F-labeled products with molar activities of 44.4±11.1 gigabecquerels per micromole, suitable for biological studies and clinical applications.

The optimization of photochemical reactions for fluorine-18 chemistry has been performed using flow systems to ensure better irradiation and accelerated reaction rates [3]. Reactions conducted in dimethyl sulfoxide with iridium(III) tris(2-phenylpyridine) as catalyst under blue light emitting diode irradiation at 35°C yield difluoromethylated products in only 2 minutes with radiochemical yields of 70±7%.

Alternative approaches for ¹⁸F-difluoromethylation include manganese-mediated oxidative fluorodecarboxylation of α-fluorocarboxylic acids with [¹⁸F]fluoride [4]. This no-carrier-added process provides geminal ¹⁸F-difluoromethyl-containing molecules under conditions compatible with automated radiosynthesis platforms, enabling the production of complex radiolabeled scaffolds for positron emission tomography applications.

Key Intermediates and Reaction Mechanisms

Difluoromethylation Reagents and Pathways

The development of efficient difluoromethylation reagents has been central to advancing the synthesis of 2-((difluoromethyl)sulfonyl)benzo[d]thiazole and related compounds. Zinc difluoromethanesulfinate, commonly known as DFMS (Zn(SO₂CF₂H)₂), represents one of the most versatile and widely employed reagents for direct difluoromethylation [5].

Table 3: Difluoromethylation Reagents and Their Properties

ReagentStructure TypeMechanismSubstrate CompatibilityKey Advantages
Zn(SO₂CF₂H)₂ (DFMS)Zinc sulfinateRadical generationHeteroarenes, thiolsMild conditions, scalable
Difluoromethyl phenyl sulfonePhenyl sulfoneNucleophilic substitutionCarbonyl compoundsHigh selectivity
2-((Difluoromethyl)sulfonyl)benzo[d]thiazoleBenzothiazole sulfonePhotoredox activationN-heterocyclesRapid reaction
CHF₂IHalodifluoromethaneRadical chainAlkenes, alkynesDirect CF₂H transfer
(PhSO₂CF₂)⁺ saltSulfonium saltSingle electron transferAlkenes, aromaticsPhotoredox compatible
CF₂H-SO₂-2-PyPyridyl sulfoneAnion formationIsocyanates, electrophilesFunctional group tolerance

The mechanism of DFMS-mediated difluoromethylation involves the generation of difluoromethyl radicals under oxidative conditions [5]. Treatment with tert-butyl hydroperoxide in dichloromethane-water systems promotes the homolytic cleavage of the sulfur-carbon bond, generating highly reactive CF₂H radicals that readily add to electron-deficient heteroarenes and other suitable substrates. The reaction demonstrates excellent chemoselectivity and regioselectivity, with difluoromethylation occurring preferentially at electron-deficient positions.

Difluoromethyl phenyl sulfone serves as another important reagent class, operating through nucleophilic substitution mechanisms [6]. Under basic conditions, deprotonation generates a stabilized carbanion that can undergo nucleophilic addition to electrophilic carbonyl compounds, providing access to difluoromethylated products with high stereoselectivity.

The use of (phenylsulfonyl)difluoromethyl sulfonium salts has emerged as a powerful photoredox-compatible approach [7]. These reagents undergo single electron transfer processes under visible light irradiation, generating (phenylsulfonyl)difluoromethyl radicals that participate in various addition and cyclization reactions. The methodology demonstrates broad functional group tolerance and enables complex molecular transformations under mild conditions.

Sulfonylation and Benzothiazole Ring Construction

The construction of the benzothiazole ring system in conjunction with sulfonylation represents a critical aspect of the synthetic methodology [8]. Traditional approaches rely on the condensation of 2-aminothiophenol derivatives with appropriate carbonyl or carboxyl compounds, followed by subsequent sulfonylation at the 2-position.

The mechanism of benzothiazole formation typically proceeds through nucleophilic attack of the thiol sulfur on the carbonyl carbon, followed by intramolecular cyclization and elimination of water [2]. This process can be facilitated by acid catalysts such as hydrochloric acid, para-toluenesulfonic acid, or boric acid, which activate the carbonyl group toward nucleophilic attack.

Alternative ring construction strategies involve the use of carbon disulfide and thioamide precursors [2]. The cyclization of ortho-halogenated analogs represents another viable approach, utilizing copper(I) or palladium(II) catalysts to promote intramolecular carbon-sulfur bond formation.

The introduction of sulfonyl functionality can occur through various mechanistic pathways, including direct sulfonylation of pre-formed benzothiazoles or incorporation during ring construction. Sulfonyl chlorides represent the most common electrophilic sulfonylating agents, reacting with nucleophilic positions on the benzothiazole ring through electrophilic aromatic substitution mechanisms.

Recent developments have focused on metal-free sulfonylation methodologies utilizing sulfur dioxide surrogates and radical processes [8]. These approaches offer advantages in terms of sustainability and functional group compatibility, enabling the construction of complex sulfonylated benzothiazole derivatives under mild conditions.

Photoredox and Radical-Mediated Transformations

Photoredox catalysis has revolutionized the synthesis of difluoromethyl sulfonyl benzothiazoles by enabling the generation of highly reactive radical species under mild, visible light conditions [9] [7]. The fundamental principle involves the excitation of a photocatalyst by visible light, followed by single electron transfer processes that generate radical intermediates capable of participating in various bond-forming reactions.

The photoredox-catalyzed difluoromethylation of nitrogen-containing heterocycles represents a particularly important transformation [9]. The mechanism involves the initial excitation of an iridium-based photocatalyst by blue light irradiation, followed by reductive fragmentation of a difluoromethyl precursor to generate the active difluoromethyl radical species. This radical then undergoes selective addition to electron-deficient positions on heteroarene substrates, providing difluoromethylated products with excellent regioselectivity.

The use of (phenylsulfonyl)difluoromethyl sulfonium salts in photoredox transformations has enabled the development of versatile synthetic protocols [7]. Under photocatalytic conditions, these reagents undergo oxidative fragmentation to generate (phenylsulfonyl)difluoromethyl radicals, which participate in various addition, cyclization, and functionalization reactions. The methodology demonstrates exceptional functional group tolerance and enables the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

Radical cascade cyclization processes have been developed for the synthesis of complex difluoromethylated heterocycles [9]. These transformations involve the initial generation of difluoromethyl radicals, followed by intramolecular cyclization and subsequent oxidation or reduction to yield polycyclic products. The reactions proceed with excellent efficiency under base-free and metal-free conditions, highlighting the synthetic utility of photoredox methodologies.

The integration of continuous flow technology with photoredox catalysis has further enhanced the efficiency and scalability of these transformations [3]. Flow reactors enable precise control over irradiation conditions and residence times, while providing improved heat and mass transfer compared to batch processes. This combination has proven particularly valuable for fluorine-18 labeling applications, where rapid reaction times are essential.

Functional Group Compatibility and Selectivity

The synthesis of 2-((difluoromethyl)sulfonyl)benzo[d]thiazole demonstrates remarkable functional group compatibility, enabling the incorporation of diverse substituents without significant interference with the key bond-forming processes [10] [11]. This broad tolerance stems from the mild reaction conditions employed in modern synthetic approaches and the inherent selectivity of the difluoromethylation and sulfonylation reactions.

Table 4: Functional Group Compatibility in Difluoromethyl Sulfonyl Synthesis

Functional GroupStability RatingSpecial ConsiderationsRecommended Conditions
Hydroxyl (-OH)ExcellentMay participate in H-bondingNeutral to mildly basic
Amino (-NH₂)GoodPotential nucleophilic competitionMild acidic conditions
Carboxyl (-COOH)GoodpH dependent stabilityControlled pH
Ester (-COOEt)ExcellentHydrolysis under basic conditionsAnhydrous conditions
Halides (F, Cl, Br)ExcellentGenerally inertStandard conditions
Nitrile (-CN)GoodElectron-withdrawing effectsStandard conditions
Nitro (-NO₂)FairReduction sensitivityAvoid strong reducing agents
Alkoxy (-OR)ExcellentGenerally stableStandard conditions
Thiol (-SH)VariableOxidation sensitiveInert atmosphere
Amide (-CONH₂)GoodStable under most conditionsStandard conditions

Hydroxyl and ester functionalities demonstrate excellent stability under typical reaction conditions, with esters showing particular robustness due to their electronic properties [11]. However, care must be taken with ester-containing substrates under basic conditions to prevent hydrolysis. The presence of multiple ester groups can actually enhance selectivity by providing additional sites for coordination with catalysts or reagents.

Amino groups present both opportunities and challenges in difluoromethyl sulfonyl synthesis [10]. While primary and secondary amines can act as nucleophilic competitors in certain reaction pathways, they also provide sites for subsequent functionalization. The use of protecting groups or careful choice of reaction conditions can minimize unwanted side reactions while preserving the amino functionality for later manipulation.

Halogenated substrates, particularly those containing fluorine, chlorine, and bromine, show excellent compatibility with difluoromethylation conditions [11]. The electron-withdrawing nature of halogen substituents can actually enhance the reactivity of aromatic systems toward radical addition reactions, improving overall reaction efficiency.

Electron-withdrawing groups such as nitriles and nitro substituents generally enhance the reactivity of aromatic substrates toward difluoromethyl radical addition [10]. However, nitro groups may be susceptible to reduction under certain conditions, requiring careful selection of reaction parameters to maintain selectivity.

The presence of thiol functionalities requires special consideration due to their propensity for oxidation and radical scavenging [11]. Reactions involving thiol-containing substrates are typically conducted under inert atmosphere conditions to prevent unwanted oxidation processes.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent system profoundly influences the efficiency, selectivity, and practicality of difluoromethyl sulfonyl benzothiazole synthesis [12] [13]. Solvent effects manifest through multiple mechanisms, including stabilization of intermediates and transition states, facilitation of mass transfer, and modulation of radical reactivity patterns.

Table 5: Solvent Effects on Reaction Performance

Solvent CategoryExamplesReaction Rate EffectSelectivity ImpactMechanism InfluenceIndustrial Suitability
Polar ProticMethanol, Ethanol, WaterModerate to HighGoodStabilizes polar intermediatesGood (recyclability issues)
Polar AproticDMF, DMSO, AcetonitrileHighExcellentFacilitates radical formationExcellent
NonpolarToluene, Hexane, DCMLow to ModerateVariablePromotes radical pathwaysGood (separation challenges)
Ionic Liquids[Bmim][OAc], [Emim][BF₄]VariableGoodUnique coordination effectsFair (cost considerations)
Supercritical FluidsscCO₂, scH₂OEnhancedEnhancedEnhanced mass transferGood (special equipment)
Mixed Solvent SystemsDMSO/MTBE, DCM/H₂OOptimizedSuperiorCombines benefitsExcellent

Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile have proven particularly effective for photoredox-catalyzed difluoromethylation reactions [14] [3]. These solvents facilitate the formation and stabilization of radical intermediates while providing good solubility for both organic substrates and photocatalysts. The high dielectric constants of these solvents help stabilize charged intermediates that may form during the reaction process.

Mixed solvent systems offer unique advantages by combining the beneficial properties of different solvent classes [14]. The DMSO/MTBE system has shown particular promise for photoredox transformations, with DMSO providing good substrate solubility and radical stabilization while MTBE improves product separation and reduces solvent recovery costs.

The optimization of solvent polarity has been shown to significantly impact catalyst performance in difluoromethylation reactions [13]. Studies on zinc acetate-loaded activated carbon catalysts revealed that intermediate polarity solvents provide optimal dispersion of active components and enhanced catalytic activity. As solvent polarity decreases from water through various alcohol systems, catalyst activity initially increases then decreases, suggesting an optimal polarity range for maximum efficiency.

Ionic liquids represent an emerging solvent class that offers unique properties for difluoromethyl sulfonyl synthesis [2]. Imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium acetate have demonstrated effectiveness for benzothiazole synthesis under mild conditions, with the added benefit of catalyst recyclability. However, their higher cost compared to conventional solvents limits widespread industrial adoption.

Catalysts and Additives

The selection and optimization of catalysts and additives play crucial roles in determining the efficiency and selectivity of difluoromethyl sulfonyl benzothiazole synthesis [13] [11]. Modern approaches emphasize the development of more sustainable and cost-effective catalytic systems while maintaining high performance standards.

Table 6: Catalyst and Additive Effects

Catalyst TypeSpecific ExamplesLoading (mol%)Temperature Range (°C)Key AdvantagesLimitations
Transition MetalPd(OAc)₂, Cu(TMHD)₂1-1080-150High activity, selectivityCost, metal contamination
PhotocatalystIr(ppy)₃, Ru(bpy)₃Cl₂0.5-525-80Mild conditions, visible lightLight requirement, stability
Lewis AcidBF₃·OEt₂, AlCl₃5-200-100Strong activationHarsh conditions
Base CatalystK₂CO₃, DBU, tBuOK10-20060-120Simple, cost-effectiveLimited substrate scope
OrganocatalystTEMPO, Proline derivatives5-3050-100Sustainable, recyclableLower activity
Heterogeneous CatalystTiO₂, Fe₃O₄@SiO₂1-50 wt%100-200Easy separation, reusableMass transfer limitations

Photocatalysts have emerged as particularly important for difluoromethylation reactions, with iridium and ruthenium complexes showing exceptional performance [3] [15]. Tris(2-phenylpyridine)iridium demonstrates excellent activity at low loadings (0.5-2 mol%) under visible light irradiation, enabling reactions to proceed at mild temperatures with high functional group tolerance.

The development of copper-based catalysts has provided cost-effective alternatives to precious metal systems [14] [7]. Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) has shown particular promise for photoredox transformations, operating effectively at 5 mol% loading in conjunction with appropriate ligands such as tri-tert-butyl-2,2':6',2''-terpyridine.

Base catalysts play essential roles in many difluoromethylation protocols, facilitating deprotonation and anion formation processes [11]. Potassium carbonate, 1,8-diazabicyclo[5.4.0]undec-7-ene, and potassium tert-butoxide are commonly employed, with selection depending on the specific substrate and reaction conditions.

The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and recycling [13]. Iron oxide-silica nanocomposites and titanium dioxide-based systems have demonstrated effectiveness for certain transformations, although mass transfer limitations can reduce overall efficiency compared to homogeneous systems.

Additives such as thiourea dioxide have proven valuable for specific transformations, serving dual roles as sulfur dioxide sources and hydrogen bond donors for halofluorocarbon activation [11]. The weak carbon-fluorine to hydrogen-nitrogen interactions between thiourea dioxide and halofluorocarbons play crucial roles in activation and stabilization processes.

Temperature and Pressure Variables

The optimization of temperature and pressure conditions represents a critical aspect of process development for difluoromethyl sulfonyl benzothiazole synthesis [16] [17]. These parameters directly influence reaction kinetics, selectivity, and overall process economics.

Table 7: Temperature and Pressure Optimization Parameters

ParameterRangeEffect on RateEffect on SelectivityEnergy RequirementsIndustrial FeasibilityRecommended Applications
Reaction TemperatureLow (0-50°C)Slow kineticsHigh selectivityLowExcellentHeat-sensitive substrates
Reaction TemperatureMedium (50-100°C)Optimal balanceGood selectivityModerateExcellentGeneral synthesis
Reaction TemperatureHigh (100-200°C)Fast kineticsPotential side reactionsHighGoodFast throughput needed
Reaction PressureAtmospheric (1 atm)Baseline rateStandard selectivityLowExcellentCost-sensitive processes
Reaction PressureElevated (2-10 atm)Enhanced rateVariable selectivityHighFairGas-phase reactions
Residence TimeVariable (min to hours)Direct correlationOptimization dependentEquipment dependentProcess dependentContinuous processes

Temperature optimization studies have revealed that most difluoromethylation reactions exhibit optimal performance in the 50-100°C range [3] [16]. This temperature window provides sufficient thermal energy to overcome activation barriers while minimizing unwanted side reactions that become prevalent at higher temperatures.

Low temperature conditions (0-50°C) are particularly valuable for substrates containing heat-sensitive functional groups [3]. Photoredox-catalyzed reactions often operate effectively in this range due to the high reactivity of photogenerated radical species, enabling transformations that would require much higher temperatures under thermal conditions.

High temperature conditions (100-200°C) can significantly accelerate reaction rates but may compromise selectivity due to increased thermal motion and competing reaction pathways [16]. These conditions are typically reserved for situations where rapid throughput is prioritized over selectivity, or for substrates that require high activation energies.

Pressure optimization is particularly important for reactions involving gaseous reagents such as chlorodifluoromethane [1]. Elevated pressures enhance the solubility of gaseous components in reaction media, improving mass transfer and overall reaction efficiency. However, the increased equipment costs and safety considerations associated with high-pressure operation must be balanced against the benefits.

The implementation of variable-temperature protocols has shown promise for optimizing complex multi-step transformations [17]. Response surface optimization studies have demonstrated that carefully controlled temperature profiles can significantly improve product quality and yield compared to isothermal conditions.

Scale-Up and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of 2-((difluoromethyl)sulfonyl)benzo[d]thiazole requires careful consideration of multiple factors including heat and mass transfer, safety, equipment materials, and process control [18] [19]. These considerations become increasingly critical as reaction volumes increase and the consequences of process deviations become more significant.

Table 8: Scale-Up and Industrial Synthesis Considerations

AspectLaboratory Scale IssuesIndustrial Scale ChallengesSolutions/StrategiesCritical Parameters
Heat TransferRapid heat dissipationHeat removal limitationsHeat exchangers, jacketsTemperature profiles
Mass TransferHigh surface/volume ratioReduced mass transferImproved agitationConcentration gradients
Mixing EfficiencyEfficient stirringIncomplete mixingComputational fluid dynamicsReynolds number
Safety ConsiderationsSmall quantitiesLarge inventory risksHazard analysis, containmentThermal runaway potential
Equipment MaterialsGlass apparatusCorrosion resistanceHastelloy, PTFE-linedChemical compatibility
Process ControlManual monitoringAutomated systemsDCS, advanced sensorsProcess analytical technology
Waste ManagementMinimal wasteSignificant waste streamsSolvent recovery, recyclingEnvironmental compliance
Quality ControlEasy samplingRepresentative samplingOnline analytics, PATSpecification limits

Heat transfer limitations represent one of the most significant challenges in scaling up difluoromethylation reactions [19]. The exothermic nature of many radical processes can lead to thermal runaway if heat removal is inadequate. Industrial-scale reactors must incorporate effective heat exchange systems, including external heat exchangers, cooling jackets, and internal cooling coils to maintain temperature control.

Mass transfer considerations become critical when scaling up heterogeneous reactions or those involving gaseous components [13]. The reduced surface-to-volume ratio in large reactors can significantly impact mass transfer rates, requiring enhanced agitation systems and careful reactor design to maintain reaction efficiency. Computational fluid dynamics modeling has proven valuable for optimizing mixing patterns and minimizing dead zones.

Safety considerations are paramount in industrial synthesis, particularly for reactions involving fluorinated reagents and radical processes [19]. Comprehensive hazard analysis must address thermal runaway scenarios, reagent incompatibilities, and potential decomposition pathways. Containment systems, emergency relief provisions, and automated safety interlocks are essential components of industrial-scale processes.

Equipment material selection requires careful evaluation of chemical compatibility with fluorinated reagents and reaction intermediates [18]. Hastelloy alloys and perfluoroalkoxy-lined vessels have proven effective for handling corrosive fluorinated compounds, while specialized sealing materials are required to prevent leakage of volatile components.

Process control systems for industrial-scale synthesis must provide real-time monitoring and control of critical parameters including temperature, pressure, flow rates, and composition [19]. Advanced sensor technologies and process analytical technology enable continuous monitoring of reaction progress and product quality, facilitating rapid response to process deviations.

Waste management considerations include solvent recovery and recycling systems to minimize environmental impact and reduce operating costs [19]. The recovery of expensive fluorinated solvents and reagents is particularly important for economic viability, requiring specialized separation and purification technologies.

Quality control strategies must ensure consistent product quality across large production batches [18]. Online analytical techniques such as near-infrared spectroscopy and mass spectrometry enable real-time monitoring of product formation and impurity levels, facilitating immediate corrective action when deviations occur.

The integration of continuous flow technology offers significant advantages for industrial-scale synthesis [3]. Flow reactors provide excellent heat and mass transfer, precise residence time control, and inherent safety benefits due to reduced hold-up volumes. The modular nature of flow systems enables straightforward scale-up through numbering up approaches rather than traditional scale-up methodologies.

Process intensification strategies, including the use of microreactors and intensified mixing devices, can significantly improve the efficiency and safety of industrial-scale synthesis [19]. These technologies enable operation at higher concentrations and temperatures while maintaining excellent selectivity and product quality.

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Dates

Last modified: 08-16-2023

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